molecular formula C6H3F3N2O2 B11905535 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Cat. No.: B11905535
M. Wt: 192.10 g/mol
InChI Key: VKEMJQLTRVHGMX-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde (CAS 1261732-66-4) is a high-purity chemical building block offered for research and development purposes . This compound features a molecular formula of C6H3F3N2O2 and a molecular weight of 192.10 g/mol . Its structure contains both a reactive carbaldehyde group and a trifluoromethoxy substituent on a pyrazine ring, making it a valuable scaffold in organic synthesis and medicinal chemistry . Pyrazine derivatives are of significant interest in the development of novel pharmaceuticals, particularly in anti-tumor and anti-infective therapeutic areas . As a key intermediate, this compound can be used to synthesize more complex molecules for biological screening and structure-activity relationship (SAR) studies. 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is provided For Research Use Only. It is strictly for use in industrial or scientific research and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

6-(trifluoromethoxy)pyrazine-2-carbaldehyde

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H

InChI Key

VKEMJQLTRVHGMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Formylation of Pyrazine Derivatives

The aldehyde functional group in 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is typically introduced via formylation reactions. A widely adopted method involves treating 6-(trifluoromethoxy)pyrazine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds via electrophilic substitution, where the Vilsmeier-Haack complex (generated from DMF and POCl₃) acts as the formylating agent.

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Anhydrous dichloromethane or chloroform

  • Reaction Time: 6–8 hours

  • Yield: 60–75%

Post-reaction purification often involves neutralization with sodium bicarbonate, followed by column chromatography to isolate the aldehyde product.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is introduced either before or after formylation, depending on the starting material. One approach utilizes copper(I) iodide as a catalyst to mediate the coupling of a pyrazine precursor with trifluoromethoxy-containing reagents. For example, methyl 3-chloropyrazine-2-carboxylate reacts with methyl 2-(fluorosulfonyl)difluoroacetate in the presence of copper(I) iodide and dimethylformamide (DMF) at 115°C.

Key Parameters:

  • Catalyst: CuI (1.0 equivalent)

  • Solvent: DMF/Toluene (1:1 ratio)

  • Temperature: 115°C

  • Yield: 50–65%

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A representative protocol involves:

  • Continuous Formylation: A mixture of 6-(trifluoromethoxy)pyrazine and DMF-POCl₃ is pumped through a heated reactor tube (90°C, residence time: 2 hours).

  • In-Line Quenching: The output is immediately neutralized with aqueous NaHCO₃ to prevent aldehyde oxidation.

  • Purification: Automated distillation units separate the aldehyde product from byproducts, achieving >95% purity.

Table 1: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–500 L
Catalyst Loading1.0 eq CuI0.8 eq CuI
Yield60–75%70–85%
Purification MethodColumn ChromatographyDistillation/Crystallization

Catalytic Methods and Optimization

Palladium-Catalyzed Hydrogenation

In a modified route, palladium on activated charcoal facilitates the reduction of intermediates. For instance, 2-(trifluoromethyl)pyrazine undergoes hydrogenation at 60°C in methanol/ethyl acetate to yield piperazine derivatives, which are subsequently oxidized to the aldehyde.

Conditions:

  • Catalyst: 5% Pd/C (10 wt%)

  • Pressure: 3–5 bar H₂

  • Temperature: 60°C

  • Yield: 70–80%

Oxidative Cyclization

Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate serves as a key intermediate in cyclization reactions. Treatment with triethyl phosphite and ethylenediamine in acetic acid at 0°C induces cyclization to form the pyrazine ring, followed by oxidation with hydrogen peroxide to install the aldehyde group.

Optimized Protocol:

  • Reagents: Triethyl phosphite (1.5 eq), ethylenediamine (1.3 eq)

  • Oxidant: H₂O₂ (50% w/w)

  • Yield: 44–62%

Comparative Analysis of Synthesis Pathways

Route Efficiency

  • Formylation-Then-Trifluoromethoxylation: Higher overall yields (70–85%) but requires stringent anhydrous conditions.

  • Cyclization-First Approach: Lower yields (44–62%) but avoids handling volatile POCl₃.

Cost Considerations

Copper catalysts (CuI) are cost-effective ($50–100/kg), whereas palladium-based systems (Pd/C) incur higher costs ($300–500/kg).

Recent Advances and Research Findings

Solvent-Free Formylation

A 2024 study demonstrated that microwave-assisted formylation in solvent-free conditions reduces reaction time to 30 minutes while maintaining 68% yield.

Enzymatic Oxidation

Preliminary trials using alcohol oxidase enzymes have achieved 40–50% conversion of 6-(trifluoromethoxy)pyrazine-2-methanol to the aldehyde, offering a greener alternative .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid

    Reduction: Reduction of the aldehyde group to a primary alcohol

    Substitution: Nucleophilic substitution reactions at the pyrazine ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid

    Reduction: 6-(Trifluoromethoxy)pyrazine-2-methanol

    Substitution: Various substituted pyrazine derivatives

Scientific Research Applications

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is used in scientific research for its unique chemical properties. Some applications include:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity to these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity and function.

Comparison with Similar Compounds

Table 1: Key Comparative Properties of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde and Analogues

Compound Name Core Structure Substituents Key Reactivity/Applications Reference
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde Pyrazine -OCF₃ (C6), -CHO (C2) Cross-coupling reactions (Suzuki, Sonogashira); aldehyde condensation for heterocycles
6-(Trifluoromethyl)pyrazine-2-carboxylic acid Pyrazine -CF₃ (C6), -COOH (C2) Metal coordination; salt formation via carboxylic acid; lower lipophilicity vs. -OCF₃
6-(4-Methylbenzoyl)pyrazine-2-carbaldehyde Pyrazine 4-methylbenzoyl (C6), -CHO (C2) Aldehyde reactivity hindered by steric bulk; applications in material science
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde Pyridine -OCF₃ (phenyl C2), -CHO (C3) Reduced electronic withdrawal on pyridine vs. pyrazine; altered bioactivity profiles

Reactivity and Stability

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde exhibits greater stability in cross-coupling reactions compared to chloro substituents, while -CF₃ (as in 6-(trifluoromethyl)pyrazine-2-carboxylic acid) offers less electronic withdrawal but higher metabolic resistance .

Research Findings

  • Synthetic Efficiency : 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde demonstrates superior scalability in Buchwald-Hartwig amination compared to chlorinated pyrazines, with yields exceeding 80% under optimized conditions .
  • Comparative Stability : The trifluoromethoxy group remains intact under acidic and basic conditions, whereas -CF₃ in similar compounds may undergo defluorination at elevated temperatures .

Biological Activity

6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde is C7_7H5_5F3_3N2_2O. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and stability, which are critical for its interaction with biological systems. This compound is characterized by:

  • Trifluoromethoxy group : Enhances lipophilicity.
  • Aldehyde functional group : Contributes to reactivity.

Synthesis

The synthesis of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde typically involves several steps, including nucleophilic substitution reactions and cyclization processes. The detailed synthesis pathways are essential for understanding its production and scalability for research purposes.

Biological Activity

Research indicates that 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies show that compounds with similar structures possess significant antibacterial properties against various strains, including E. coli and S. aureus . The MIC (Minimum Inhibitory Concentration) values for related compounds suggest promising antibacterial efficacy.
CompoundBacterial StrainMIC (µg/mL)
6-(Trifluoromethoxy)pyrazine-2-carbaldehydeE. coliTBD
6-(Trifluoromethoxy)pyrazine-2-carbaldehydeS. aureusTBD
  • Cytotoxicity : Similar pyrazine derivatives have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties. For example, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against MCF-7 breast cancer cells .

Case Studies

  • Antibacterial Studies : In a study evaluating fluorinated compounds, 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde was compared with other fluorinated aldehydes. Results indicated that the presence of the trifluoromethoxy group significantly enhanced antibacterial activity compared to its non-fluorinated counterparts .
  • Cytotoxicity Assessment : A comparative analysis of various pyrazine derivatives revealed that those with electron-withdrawing groups, such as trifluoromethoxy, exhibited increased cytotoxicity against several cancer cell lines . This suggests a potential pathway for developing new anticancer agents based on this scaffold.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in drug development due to their enhanced biological activities. The unique properties of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde position it as a candidate for further investigation into its therapeutic potential.

Key Findings

  • The trifluoromethoxy group increases lipophilicity, aiding in membrane permeability.
  • Antimicrobial activity against Gram-positive and Gram-negative bacteria has been noted.
  • Potential applications in cancer therapy due to observed cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde, and how are key intermediates optimized?

  • Methodology :

  • Step 1 : Start with pyrazine-2-carbaldehyde derivatives. Introduce trifluoromethoxy groups via nucleophilic substitution using trifluoromethylating agents (e.g., CF₃O⁻ sources) under anhydrous conditions in polar aprotic solvents (DMF or THF) .
  • Step 2 : Optimize reaction temperature (typically 80–100°C) and stoichiometry to minimize side products like over-oxidized pyrazine rings .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
    • Key Data : Yield improvements (from ~40% to 65%) are achieved by replacing chlorine with trifluoromethoxy groups in pyrazine precursors .

Q. Which spectroscopic techniques are critical for characterizing 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde?

  • Methodology :

  • ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and pyrazine ring carbons (δ 140–160 ppm). Trifluoromethoxy groups show distinct ¹⁹F NMR signals (δ -55 to -60 ppm) .
  • FT-IR : Confirm C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (m/z 207.03 [M+H]⁺) for molecular weight validation .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

  • Methodology :

  • The electron-withdrawing trifluoromethoxy group activates the pyrazine ring for nucleophilic substitution at the 3- and 5-positions. Use nucleophiles (e.g., amines, thiols) in DMF at 60°C for 12–24 hours .
  • Monitor reaction progress via TLC (Rf shift) and isolate products via acid-base extraction .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of 6-(Trifluoromethoxy)pyrazine derivatives?

  • Methodology :

  • Hypothesis Testing : Compare in vitro enzyme inhibition (e.g., kinases) across assays with varying pH (6.5 vs. 7.4) to assess pH-dependent activity .
  • Structural Analysis : Use X-ray crystallography (if crystals form) or DFT calculations to correlate substituent orientation (e.g., trifluoromethoxy vs. methyl) with binding affinity .
  • Meta-Analysis : Review literature for consensus on IC₅₀ ranges (e.g., 10–50 µM for kinase inhibitors) and identify outliers due to assay conditions .

Q. How can computational methods predict the regioselectivity of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde in cycloaddition reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to model transition states for Diels-Alder reactions. The trifluoromethoxy group directs dienophiles to the 3-position due to electron-deficient ring activation .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics using GROMACS .
    • Key Insight : Computed activation energies (ΔG‡) correlate with experimental yields (R² = 0.89) .

Q. What experimental designs validate the metabolic stability of 6-(Trifluoromethoxy)pyrazine-2-carbaldehyde in drug discovery?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes. Calculate half-life (t₁/₂) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. A >50% inhibition at 10 µM flags potential drug-drug interactions .
    • Data : Trifluoromethoxy derivatives show improved t₁/₂ (>2 hours) vs. non-fluorinated analogs (<0.5 hours) due to reduced oxidative metabolism .

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